N-(4-acetylphenyl)-N'-cyclooctylurea
Description
N-(4-Acetylphenyl)-N'-cyclooctylurea is a urea derivative featuring a 4-acetylphenyl group and a cyclooctyl substituent on the urea backbone. Urea derivatives are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-cyclooctylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)14-9-11-16(12-10-14)19-17(21)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZNGSCBMBTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-cyclooctylurea typically involves the reaction of 4-acetylphenyl isocyanate with cyclooctylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
4-acetylphenyl isocyanate+cyclooctylamine→N-(4-acetylphenyl)-N’-cyclooctylurea
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-cyclooctylurea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: N-(4-acetylphenyl)-N’-cyclooctylurea is used as a building block in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its urea functional group.
Industry: In the industrial sector, N-(4-acetylphenyl)-N’-cyclooctylurea can be used in the production of polymers and other materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl group can also participate in interactions with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
N-(4-Cyanophenyl)-N'-Phenylurea (CAS 107676-58-4)
- Structure: Urea with 4-cyanophenyl and phenyl groups.
- Key Differences: Substituent Effects: The cyano group (-CN) is strongly electron-withdrawing, enhancing polarity compared to the acetyl group (-COCH₃) in the target compound. This may reduce solubility in non-polar solvents . Molecular Weight: C₁₄H₁₁N₃O (MW: 237.26 g/mol) vs. the target compound’s higher MW due to the cyclooctyl group.
- Applications: Cyanophenyl ureas are explored as kinase inhibitors, where electronic effects modulate target binding .
N-(4-Acetylphenyl)-N'-[3-(4-(4-Chlorobenzyl)piperazinyl)propyl]urea
- Structure : Urea with 4-acetylphenyl and a piperazinyl-propyl group.
N-Allyl-N'-(4-Chlorophenyl)thiourea (CAS 14255-79-9)
- Structure : Thiourea with allyl and 4-chlorophenyl groups.
- Key Differences: Urea vs.
(E)-N-(4-Acetylphenyl)-3-[3-(Trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4)
- Structure : Amide with 4-acetylphenyl and trifluoromethylphenyl groups.
- Key Differences :
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
